An In-Depth Technical Guide to the Chemical Properties and Applications of 5,6-Dimethoxypyrazin-2-amine
An In-Depth Technical Guide to the Chemical Properties and Applications of 5,6-Dimethoxypyrazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5,6-dimethoxypyrazin-2-amine (C₆H₉N₃O₂), a heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyrazine, this compound serves as a versatile scaffold and key building block in the synthesis of complex, biologically active molecules. This document consolidates critical data on its structure, physicochemical characteristics, spectroscopic profile, and reactivity. Methodologies for its synthesis and analytical characterization are detailed, providing researchers, medicinal chemists, and drug development professionals with a foundational resource for its application in modern chemical research.
Introduction: The Significance of the Aminopyrazine Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazine core is a privileged scaffold due to its unique electronic properties and its ability to participate in various biological interactions. The introduction of specific substituents, such as amino and methoxy groups, allows for the fine-tuning of a molecule's steric and electronic profile, which is a cornerstone of rational drug design.
5,6-Dimethoxypyrazin-2-amine belongs to this vital class of molecules. The electron-donating nature of the two methoxy groups and the amino group activates the pyrazine ring, making it a versatile intermediate for further functionalization. Its structural motifs are found in molecules targeting a wide range of diseases, underscoring its importance as a high-value building block for creating novel therapeutic agents with enhanced efficacy and selectivity.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound dictate its behavior in both chemical reactions and biological systems. The properties of 5,6-dimethoxypyrazin-2-amine are summarized below.
Structural Information
The structure consists of a central pyrazine ring substituted with a primary amine at the C2 position and two methoxy groups at the C5 and C6 positions.
Caption: Chemical structure of 5,6-dimethoxypyrazin-2-amine.
Physicochemical Data
Quantitative data for 5,6-dimethoxypyrazin-2-amine and related analogues are presented for comparative analysis. The melting point of the target compound is not widely reported, but data from closely related structures suggest it is a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[2] |
| Molecular Weight | 155.16 g/mol | Calculated |
| Monoisotopic Mass | 155.0695 Da | PubChem[2] |
| Predicted XLogP | 0.0 | PubChem[2] |
| Appearance | Yellow to brown crystalline solid (predicted) | Chem-Impex (for isomer)[1] |
| Melting Point | 107-111 °C (for 5,6-dimethylpyrazin-2-amine) | Lab Chemicals[3] |
| Melting Point | 76-79 °C (for 6-ethoxypyrazin-2-amine) | MilliporeSigma[4] |
| Storage | Store at 2-8°C, protect from light | ChemScene (for isomer)[5] |
Synthesis and Reactivity
The synthesis of substituted aminopyrazines often involves multi-step sequences starting from more readily available precursors, such as dichloropyrazines. The reactivity of the final product is governed by the interplay of its functional groups.
Synthetic Strategy: A Generalized Approach
The rationale for this pathway is based on the electron-deficient nature of the pyrazine ring, which is highly susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing halogen atoms. The chlorine atoms serve as excellent leaving groups that can be displaced sequentially.
Caption: Generalized workflow for the synthesis of 5,6-dimethoxypyrazin-2-amine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a representative procedure adapted from methods used for similar pyrazine derivatives.[6]
Step 1: Synthesis of 2,3-Dimethoxypyrazine (Intermediate)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyrazine (1.0 eq) and anhydrous methanol (MeOH) as the solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Prepare a solution of sodium methoxide (NaOMe, ~2.2 eq) in anhydrous MeOH. Add this solution dropwise to the stirred pyrazine solution at room temperature.
-
Heating: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material. The rationale for using excess methoxide is to drive the reaction to completion for both chlorine substitutions.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2,3-dimethoxypyrazine.
Step 2: Synthesis of 5,6-Dimethoxypyrazin-2-amine (Final Product) This step is more complex as direct amination of an unactivated C-H bond is challenging. A more common industrial route would involve starting with a precursor that already has a leaving group at the desired position for amination, such as 2-chloro-5,6-dimethoxypyrazine. However, if proceeding from 2,3-dimethoxypyrazine, a directed C-H amination or a more complex sequence involving nitration followed by reduction would be necessary.
A more viable route, mirroring established syntheses, would start with 2-amino-5,6-dichloropyrazine, followed by a double methoxylation reaction.
Chemical Reactivity
The reactivity of 5,6-dimethoxypyrazin-2-amine is dictated by three key features:
-
The Amino Group: As a primary aromatic amine, the -NH₂ group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and participation in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), making it an excellent handle for extending the molecular structure.[6]
-
The Pyrazine Ring: The two methoxy groups are strong electron-donating groups, which increase the electron density of the pyrazine ring. This makes the ring more susceptible to electrophilic aromatic substitution than unsubstituted pyrazine.
-
The Methoxy Groups: The ether linkages are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃).
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics of 5,6-dimethoxypyrazin-2-amine based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry.
¹H NMR Spectroscopy (Predicted):
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 5.0-7.0 ppm. The chemical shift is highly dependent on solvent and concentration. This signal will disappear upon D₂O exchange.[7]
-
Aromatic Proton (-CH): A single sharp singlet is expected for the proton on the pyrazine ring, likely in the region of 7.0-7.5 ppm.
-
Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, each integrating to 3 protons. These would likely appear in the 3.8-4.1 ppm range. Their distinct signals arise from their different chemical environments relative to the amino group.
¹³C NMR Spectroscopy (Predicted): Based on typical chemical shifts for substituted aromatic heterocycles, the following peaks are anticipated.[8]
-
C-NH₂ (C2): ~150-158 ppm.
-
C-H (C3): ~120-130 ppm.
-
C-OCH₃ (C5 & C6): ~155-165 ppm. These carbons, directly attached to oxygen, will be the most downfield of the ring carbons.
-
-OCH₃: ~55-60 ppm.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 158 | Carbon attached to amino group, deshielded. |
| C3 | 120 - 130 | Aromatic CH carbon. |
| C5 / C6 | 155 - 165 | Carbons attached to electronegative oxygen, highly deshielded. |
| -OCH₃ | 55 - 60 | Standard chemical shift for methoxy carbons. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Absorption Bands:
-
N-H Stretch: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[9]
-
C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
N-H Bend: A characteristic bending (scissoring) vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range.[9]
-
C=C and C=N Stretch: Aromatic ring stretching vibrations will produce several sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether linkages (Ar-O-CH₃) are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Expected Fragmentation Pattern: Under Electron Impact (EI) ionization, the molecular ion (M⁺˙) is formed. The fragmentation of aromatic amines and ethers follows predictable pathways.[10][11]
-
Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 155, corresponding to the molecular weight of the compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (3) will have an odd nominal molecular weight.[7]
-
Loss of a Methyl Radical ([M-15]⁺): A common and significant fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from one of the ether groups, leading to a fragment at m/z = 140.
-
Loss of Formaldehyde ([M-30]): Subsequent or alternative fragmentation can involve the loss of a neutral formaldehyde molecule (CH₂O) from a methoxy group, leading to a fragment at m/z = 125.
-
Loss of HCN ([M-27]): Fragmentation of the pyrazine ring itself can occur via the loss of hydrogen cyanide (HCN), a characteristic loss for nitrogen heterocycles.
| m/z Value (Predicted) | Ion / Fragment | Source |
| 156.077 | [M+H]⁺ | PubChem[2] |
| 178.059 | [M+Na]⁺ | PubChem[2] |
| 155.069 | [M]⁺˙ | PubChem[2] |
| 140 | [M-CH₃]⁺ | Inferred[12] |
Applications in Drug Discovery and Development
The 2-aminopyrazine scaffold is a cornerstone in medicinal chemistry. Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bonds with biological targets. 5,6-Dimethoxypyrazin-2-amine, specifically, offers multiple points for diversification, making it an ideal starting point for library synthesis in lead discovery campaigns. The amino group can be functionalized to introduce side chains that probe specific pockets of a target protein, while the methoxy groups influence solubility and metabolic stability. This scaffold is explored in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.[1]
Conclusion
5,6-Dimethoxypyrazin-2-amine is a chemical intermediate with significant potential, grounded in the proven utility of the substituted aminopyrazine scaffold. This guide has synthesized the available data and predictive chemical knowledge to provide a comprehensive technical overview of its properties. From a logical and scalable synthetic strategy to a detailed predictive analysis of its spectroscopic signature, researchers are now equipped with the foundational knowledge required to incorporate this valuable building block into their research and development programs. Further experimental validation of the properties outlined herein will undoubtedly cement its role in the advancement of medicinal and materials chemistry.
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